molecular formula C15H20Cl2N2 B13482247 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B13482247
M. Wt: 299.2 g/mol
InChI Key: DODHNNFOPBLWNL-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a naphthalen-2-ylmethyl substituent. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antihistaminic, calcium channel blocking, and anticancer properties.

Properties

Molecular Formula

C15H20Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C15H18N2.2ClH/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17;;/h1-6,11,16H,7-10,12H2;2*1H

InChI Key

DODHNNFOPBLWNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Alkylation Process

The key step involves the alkylation of piperazine with a naphthalen-2-ylmethyl halide or related electrophile:

Piperazine + Naphthalen-2-ylmethyl chloride → N-(Naphthalen-2-ylmethyl)piperazine

Reaction Conditions:

  • Solvent : Polar aprotic solvents like DMF or acetonitrile
  • Temperature : Typically between 80°C and 120°C
  • Reaction Time : 2–6 hours, monitored via TLC or HPLC
  • Catalysts : Sometimes a phase transfer catalyst or base (e.g., potassium carbonate) is used to facilitate nucleophilic substitution

Reaction Monitoring & Purification

  • Reaction progress is monitored via TLC or HPLC.
  • The crude product is purified through recrystallization or column chromatography.

Salt Formation: Dihydrochloride

The free base, N-(Naphthalen-2-ylmethyl)piperazine , is converted into its dihydrochloride salt to enhance stability and solubility:

N-(Naphthalen-2-ylmethyl)piperazine + HCl (gas or aqueous) → 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride

Procedure:

  • Dissolve the free base in ethanol or methanol.
  • Bubble dry hydrogen chloride gas into the solution at low temperature (0–5°C).
  • The precipitated salt is filtered, washed with cold solvent, and dried under vacuum.

Industrial-Scale Synthesis

On an industrial scale, the process is optimized for high yield and purity:

Step Conditions Reagents Notes
Alkylation 80–120°C, inert atmosphere Naphthalen-2-ylmethyl chloride, piperazine, potassium carbonate Use of excess piperazine to drive reaction
Salt formation Gas-phase HCl or HCl in ethanol Hydrogen chloride gas Ensures complete conversion to dihydrochloride

Data Tables Summarizing Key Parameters

Parameter Details References
Reaction Temperature 80–120°C ,
Reaction Time 2–6 hours ,
Yield of Free Base ~85–90% ,
Salt Yield Approaching 90% ,
Purification Method Recrystallization, chromatography ,
Storage Conditions 2–8°C, inert atmosphere

Analytical Validation

Post-synthesis, the compound's purity and structure are validated via:

Notes and Considerations

  • Reaction Control : Precise control of temperature and molar ratios is critical to minimize byproducts such as N,N'-dimethylpiperazine.
  • Safety : Handling methyl halides and HCl requires appropriate safety measures.
  • Environmental Impact : Use of greener solvents and waste management practices are recommended for scale-up.

Chemical Reactions Analysis

Oxidation Reactions

The naphthalene ring and piperazine nitrogen atoms serve as oxidation sites. Key observations include:

  • Potassium permanganate (KMnO₄) oxidizes the benzylic position of the naphthalene-methyl group, forming a ketone derivative under acidic conditions.

  • Atmospheric oxygen induces slow oxidative degradation of the piperazine ring in aqueous solutions, leading to partial decomposition over extended storage.

Nucleophilic Substitution Reactions

The secondary amines in the piperazine ring participate in nucleophilic substitutions:

Aromatic Substitution

In a dimethylformamide (DMF) solvent system with sodium bicarbonate, the compound reacts with 2-chloro-5-hydroxypyrimidine via nucleophilic aromatic substitution (SNAr). The piperazine nitrogen displaces the chloro group, yielding 1-(β-naphthylmethyl)-4-(5-hydroxy-2-pyrimidinyl)piperazine .

ReactantReagent/ConditionsProductYield
2-Chloro-5-hydroxypyrimidineDMF, NaHCO₃, reflux (6 hours)1-(β-Naphthylmethyl)-4-(5-hydroxy-2-pyrimidinyl)piperazineNot specified

Alkylation

The piperazine nitrogen can alkylate with electrophiles such as alkyl halides. For example, reaction with methyl iodide in tetrahydrofuran (THF) produces a quaternary ammonium salt.

Salt Formation and Acid-Base Reactivity

  • The free base form (1-(naphthalen-2-ylmethyl)piperazine) reacts with hydrochloric acid to form the dihydrochloride salt, enhancing water solubility .

  • Deprotonation with strong bases like NaOH regenerates the free base, which is more reactive in organic solvents.

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductApplication
OxidationKMnO₄, H₂SO₄Ketone derivativeFunctional group interconversion
Nucleophilic Substitution2-Chloro-5-hydroxypyrimidine, DMFPyrimidine-piperazine hybridPharmacological scaffold synthesis
AlkylationCH₃I, THFQuaternary ammonium compoundSurfactant or catalyst research

Reaction Mechanisms and Kinetics

  • Oxidation : Proceeds via radical intermediates at the benzylic carbon, confirmed by ESR studies.

  • SNAr : Electron-deficient pyrimidine derivatives undergo rate-limiting nucleophilic attack, accelerated by polar aprotic solvents like DMF .

Purification and Stability

  • Post-reaction purification typically involves recrystallization from ethanol/water mixtures.

  • The dihydrochloride salt is stable under inert atmospheres but hygroscopic, requiring anhydrous storage .

This compound’s versatility in oxidation, substitution, and salt-forming reactions makes it valuable for synthesizing bioactive molecules and exploring structure-activity relationships in medicinal chemistry.

Scientific Research Applications

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Aromatic Groups: The naphthalen-2-ylmethyl group in the target compound may enhance binding to hydrophobic receptor pockets compared to phenyl or fluorophenyl groups in meclizine and flunarizine. Halogenation: Chlorine (meclizine, buclizine) and fluorine (flunarizine) substituents improve metabolic stability and receptor affinity, contributing to antihistaminic and calcium channel blocking activities . Oxygenated Groups: Trimetazidine’s trimethoxybenzyl group facilitates cardioprotective effects by optimizing mitochondrial metabolism .

Pharmacological Diversity :

  • Antihistamines (meclizine, buclizine) prioritize bulky benzhydryl groups for H₁-receptor antagonism .
  • Calcium channel blockers (flunarizine) combine fluorinated aromatic groups with unsaturated chains (e.g., cinnamyl) for vascular selectivity .

Comparative Advantages and Limitations

  • Advantages :
    • The naphthalene group may improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
    • High solubility of dihydrochloride salts enhances bioavailability .
  • Limitations: Limited data on metabolic pathways and toxicity for naphthalene-containing piperazines. Potential mutagenicity necessitates careful formulation to avoid nitrosamine formation .

Biological Activity

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a naphthalene moiety, which is known to influence its interaction with various biological targets. The dihydrochloride form enhances its solubility and bioavailability.

Neuropharmacological Effects

Research indicates that compounds with a piperazine structure often exhibit significant interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. A study on similar piperazine derivatives revealed that modifications in the aromatic substituents can lead to varying affinities for these receptors. For instance, the presence of naphthalene was associated with enhanced activity at the 5-HT7 receptor while maintaining selectivity over 5-HT1A and D2 receptors, suggesting potential applications in treating mood disorders and schizophrenia .

Table 1: Receptor Affinity of Piperazine Derivatives

CompoundReceptor TypeK_i (nM)
1-Naphthylpiperazine5-HT711
1-Naphthylpiperazine5-HT1A19
Naphthalenesubstituted piperazineD25233

Antiviral Activity

The antiviral potential of heterocyclic compounds has been extensively studied. While specific data on this compound is limited, related compounds have demonstrated efficacy against various viral pathogens. For example, derivatives with similar structures have shown activity against HIV and influenza viruses . The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Case Study: Antiviral Efficacy
In a recent investigation, pyrazole derivatives were tested for their antiviral properties against HIV-1. These compounds exhibited significant inhibition at concentrations as low as 0.2 nM, highlighting the importance of structural modifications in enhancing antiviral activity . Although not directly tested, it is reasonable to hypothesize that this compound may share similar mechanisms due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by their structure. Studies have shown that the introduction of various substituents can modulate receptor affinity and selectivity. For instance, adding alkyl or aryl groups can enhance binding properties and alter pharmacokinetic profiles .

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of alkyl groupIncreased D2 receptor affinity
Substitution with naphthaleneEnhanced selectivity for serotonin receptors
Alteration of piperazine nitrogenModulated basicity affecting receptor binding

Q & A

Q. What are the recommended methods for synthesizing 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride?

Synthesis typically involves nucleophilic substitution or amine alkylation. For example:

  • React naphthalen-2-ylmethyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under nitrogen.
  • Subsequent dihydrochloride salt formation is achieved using concentrated HCl in ethanol, followed by recrystallization .
    Key considerations : Monitor reaction progress via TLC or HPLC, and confirm stoichiometric ratios to avoid byproducts.

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Techniques :
    • HPLC (reverse-phase C18 column, mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>98%).
    • NMR (¹H and ¹³C) to confirm substitution patterns (e.g., naphthalene methyl proton shifts at δ 4.2–4.5 ppm, aromatic protons at δ 7.3–8.2 ppm) .
    • Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ ≈ 311.2 m/z).

Q. What are the critical storage conditions to ensure compound stability?

  • Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
  • Avoid long-term storage in solution; lyophilize and reconstitute fresh aliquots for experiments .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in alkylation steps .
  • Machine learning tools (e.g., ICReDD’s reaction path search) can predict optimal solvents, temperatures, and catalysts by analyzing analogous piperazine syntheses .

Q. How should researchers address contradictory data in receptor-binding assays?

  • Case Example : Discrepancies in α₁-adrenergic receptor affinity may arise from:
    • Batch variability : Re-test purity via LC-MS and confirm salt stoichiometry (dihydrochloride vs. monohydrochloride) .
    • Assay Conditions : Standardize buffer pH (7.4 ± 0.2) and ionic strength to minimize false positives.
    • Control Experiments : Use known ligands (e.g., prazosin) as benchmarks to validate assay reliability .

Q. What strategies mitigate instability in aqueous solutions during biological assays?

  • pH Buffering : Maintain pH 3–5 (HCl-adjusted) to prevent freebase precipitation.
  • Co-solvents : Use ≤10% DMSO or PEG-400 to enhance solubility without denaturing proteins .
  • Short-Term Use : Prepare solutions immediately before experiments and avoid freeze-thaw cycles.

Q. How does the naphthalene moiety influence pharmacokinetic properties?

  • Lipophilicity : The naphthalene group increases logP (~3.2), enhancing blood-brain barrier permeability but reducing aqueous solubility.
  • Metabolic Stability : Cytochrome P450 (CYP2D6/3A4) may oxidize the methylene bridge; use hepatocyte microsomal assays to quantify clearance rates .

Methodological Guidance

Q. Designing dose-response studies for in vitro toxicity assessments

  • Range Selection : Start with 1 nM–100 μM, based on IC₅₀ values from analogous piperazines.
  • Endpoints : Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activation for apoptosis .
  • Data Normalization : Express results relative to vehicle controls and validate with ≥3 biological replicates.

Q. Resolving spectral interference in fluorescence-based assays

  • Issue : Naphthalene autofluorescence overlaps with common dyes (e.g., FITC).
  • Solutions :
    • Use red-shifted probes (e.g., Cy5).
    • Quench background via time-resolved fluorescence or dual-wavelength measurements .

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